1-(2-chloro-10H-phenothiazin-10-yl)-2-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-chloro-10-[(4-phenyl-1-piperazinyl)acetyl]-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological activities, particularly in the field of antipsychotic medications. This compound is structurally characterized by a phenothiazine core with a chloro substituent at the 2-position and an acetyl group linked to a piperazine ring at the 10-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-[(4-phenyl-1-piperazinyl)acetyl]-10H-phenothiazine typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is then chlorinated at the 2-position using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: The acetyl group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Piperazine Substitution: The final step involves the substitution of the acetyl group with 4-phenyl-1-piperazine under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-10-[(4-phenyl-1-piperazinyl)acetyl]-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro substituent or the phenothiazine core.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-10-[(4-phenyl-1-piperazinyl)acetyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-chloro-10-[(4-phenyl-1-piperazinyl)acetyl]-10H-phenothiazine involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors, which helps alleviate symptoms of psychosis. Additionally, it may interact with histaminergic, cholinergic, and adrenergic receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Prochlorperazine: Known for its antiemetic and antipsychotic effects.
Fluphenazine: A potent antipsychotic with a similar mechanism of action.
Uniqueness
2-chloro-10-[(4-phenyl-1-piperazinyl)acetyl]-10H-phenothiazine is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazine derivatives. Its specific interactions with various neurotransmitter receptors also contribute to its unique therapeutic profile.
Properties
Molecular Formula |
C24H22ClN3OS |
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Molecular Weight |
436.0 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H22ClN3OS/c25-18-10-11-23-21(16-18)28(20-8-4-5-9-22(20)30-23)24(29)17-26-12-14-27(15-13-26)19-6-2-1-3-7-19/h1-11,16H,12-15,17H2 |
InChI Key |
BNJRBTMGXNZSKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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